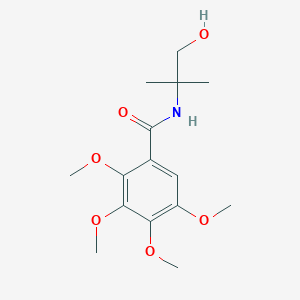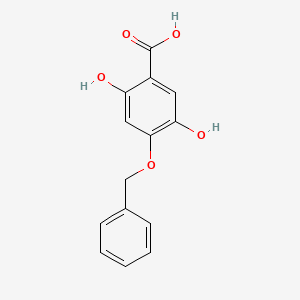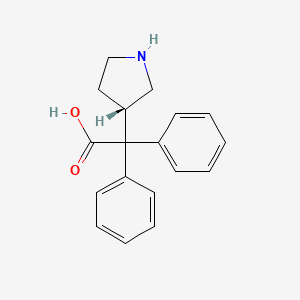
(S)-2,2-二苯基-2-(吡咯烷-3-基)乙酸
描述
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid is a chiral compound with a unique structure that includes a pyrrolidine ring and two phenyl groups attached to an acetic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
科学研究应用
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
作用机制
Target of Action
It’s worth noting that compounds containing the indole nucleus and pyrrolidine ring, which are structural features of this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
Compounds containing the pyrrolidine ring, like this one, are known to be useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure is known for its ability to explore the pharmacophore space efficiently, contributing to the stereochemistry of the molecule . This compound interacts with various enzymes and proteins, influencing their activity through binding interactions. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.
Cellular Effects
The effects of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with cell surface receptors or intracellular proteins, it can alter the signaling cascades that regulate cell function. Additionally, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid may affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes or receptors, where it can either inhibit or activate their function. This binding can lead to changes in the conformation of the target biomolecule, affecting its activity. Additionally, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or improving metabolic function. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful as the dosage increases .
Metabolic Pathways
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism. By modulating enzyme activity, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid can alter the flow of metabolites through specific pathways, impacting cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid are crucial for its biological activity, as they influence its availability to interact with target biomolecules .
Subcellular Localization
The subcellular localization of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biochemical effects. Understanding the subcellular distribution of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid is essential for elucidating its mechanism of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (S)-enantiomer. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. industrial methods often require optimization of reaction parameters to improve yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
化学反应分析
Types of Reactions
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl groups and the pyrrolidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl rings or the pyrrolidine ring .
相似化合物的比较
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Phenylacetic acid derivatives: These compounds have the phenylacetic acid moiety and may exhibit similar chemical reactivity.
Chiral acetic acids: These compounds have a chiral center and can be used in asymmetric synthesis.
The uniqueness of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid lies in its specific combination of structural features, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17(21)18(16-11-12-19-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,21)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZKRGHULSJHKU-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


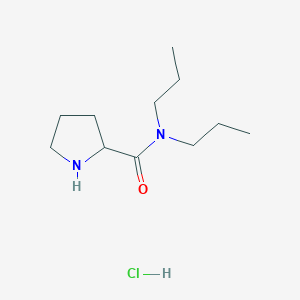
![2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine](/img/structure/B1456570.png)
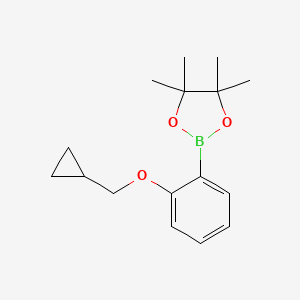


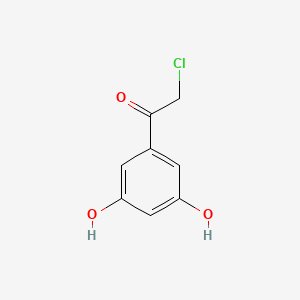
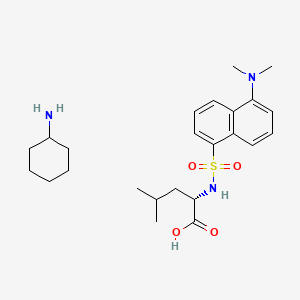

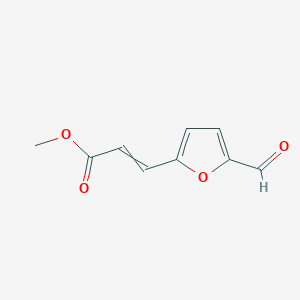
![Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1456581.png)
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456583.png)

